molecular formula C26H29N3O8 B4137098 acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate

acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate

Cat. No.: B4137098
M. Wt: 511.5 g/mol
InChI Key: ZKTORHQXWCHIBL-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a phenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the reaction of an appropriate aldehyde with urea or thiourea in the presence of an acid catalyst to form the tetrahydropyrimidine ring.

    Acetylation: The tetrahydropyrimidine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Phenoxy Group: The acetylated tetrahydropyrimidine is reacted with a phenol derivative in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the phenoxy group.

    Formation of the Benzoate Ester: The final step involves the esterification of the phenoxyacetylated tetrahydropyrimidine with ethyl 4-aminobenzoate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyrimidine core but differs in its substituents and overall structure.

    6-Methylcoumarin: Although structurally different, this compound also contains a heterocyclic ring and exhibits various biological activities.

Uniqueness

Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6.C2H4O2/c1-4-32-23(30)16-9-11-17(12-10-16)26-20(29)13-33-19-8-6-5-7-18(19)22-21(15(3)28)14(2)25-24(31)27-22;1-2(3)4/h5-12,22H,4,13H2,1-3H3,(H,26,29)(H2,25,27,31);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTORHQXWCHIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3C(=C(NC(=O)N3)C)C(=O)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate
Reactant of Route 4
acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
acetic acid;ethyl 4-[[2-[2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetyl]amino]benzoate

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